molecular formula C21H20O5 B14721463 Ethyl 7-(benzyloxy)-6-ethyl-4-oxo-4h-chromene-2-carboxylate CAS No. 6345-77-3

Ethyl 7-(benzyloxy)-6-ethyl-4-oxo-4h-chromene-2-carboxylate

Cat. No.: B14721463
CAS No.: 6345-77-3
M. Wt: 352.4 g/mol
InChI Key: KBXOLAKKNCCITE-UHFFFAOYSA-N
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Description

Ethyl 7-(benzyloxy)-6-ethyl-4-oxo-4H-chromene-2-carboxylate is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, features a benzyloxy group, an ethyl group, and an ester functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(benzyloxy)-6-ethyl-4-oxo-4H-chromene-2-carboxylate typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative, and an appropriate reagent like ethyl acetoacetate.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl bromide and a base such as potassium carbonate.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more efficient catalysts and solvents to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-(benzyloxy)-6-ethyl-4-oxo-4H-chromene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 7-(benzyloxy)-6-ethyl-4-oxo-4H-chromene-2-carboxylate involves its interaction with various molecular targets. The benzyloxy group can interact with enzymes and receptors, modulating their activity. The chromene core can participate in redox reactions, contributing to its antioxidant properties. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 7-hydroxy-6-ethyl-4-oxo-4H-chromene-2-carboxylate: Lacks the benzyloxy group but has similar core structure and properties.

    Methyl 7-(benzyloxy)-6-ethyl-4-oxo-4H-chromene-2-carboxylate: Similar structure but with a methyl ester group instead of ethyl.

Uniqueness

This compound is unique due to the presence of the benzyloxy group, which enhances its reactivity and potential biological activities. The combination of the chromene core with the benzyloxy and ester groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

6345-77-3

Molecular Formula

C21H20O5

Molecular Weight

352.4 g/mol

IUPAC Name

ethyl 6-ethyl-4-oxo-7-phenylmethoxychromene-2-carboxylate

InChI

InChI=1S/C21H20O5/c1-3-15-10-16-17(22)11-20(21(23)24-4-2)26-19(16)12-18(15)25-13-14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3

InChI Key

KBXOLAKKNCCITE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OCC3=CC=CC=C3)OC(=CC2=O)C(=O)OCC

Origin of Product

United States

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